Nigrocin-6N protein precursor, partial
Description
Overview of Antimicrobial Peptides (AMPs) in Host Defense Systems
Antimicrobial peptides (AMPs) are a diverse and widespread component of the innate immune system, providing a first line of defense against a wide range of pathogens, including bacteria, fungi, viruses, and parasites. nih.govmdpi.com These naturally occurring molecules are found in virtually all forms of life, from bacteria to humans. researchgate.net Unlike conventional antibiotics, which typically have specific molecular targets, many AMPs exert their antimicrobial action by interacting with and disrupting the microbial cell membrane, a mechanism that is less likely to induce microbial resistance. researchgate.netresearchgate.net Beyond their direct microbicidal activity, AMPs can also possess a variety of other biological functions, such as modulating the host's immune response, promoting wound healing, and exhibiting anticancer properties. mdpi.comresearchgate.netresearchgate.net The study of AMPs is a rapidly growing field, driven by the urgent need for new therapeutic agents in an era of increasing antibiotic resistance. mdpi.comresearchgate.net
Discovery and Amphibian Origin of Nigrocin-6N Protein Precursor
The story of the Nigrocin-6N protein precursor is rooted in the study of amphibian skin, a remarkable source of bioactive peptides. mdpi.comresearchgate.net Frogs, in particular, are known to secrete a complex cocktail of chemicals from their skin glands as a defense mechanism against predators and microbial infections. researchgate.net The Nigrocin family of peptides was first identified in the skin secretions of frogs belonging to the Ranidae family. researchgate.netnih.gov
Specifically, members of the Nigrocin-2 family have been isolated from the skin of the black-spotted pond frog, Pelophylax nigromaculatus (formerly Rana nigromaculata), found in Asia. mol-scientific.com Other related peptides have been discovered in various Asian frog species, such as Rana grahami. novoprolabs.com The discovery process for these peptides typically involves stimulating the frog's skin to release its secretions, followed by purification and analysis of the peptide components using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. nih.gov The "Nigrocin-6N protein precursor, partial" represents a fragment of the full protein that is synthesized by the frog's cells before being processed into the final, mature peptide.
Position of Nigrocin-6N within the Nigrocin Peptide Family and Broader AMP Research Landscape
The Nigrocin-6N protein precursor belongs to the Nigrocin-2 family of peptides. mol-scientific.com This family is characterized by a specific amino acid sequence and structure, often featuring a disulfide bridge that creates a loop in the peptide chain, a feature that can be crucial for its stability and biological activity. mol-scientific.comnih.gov Different members of the Nigrocin family can exhibit varying levels of antimicrobial and hemolytic (red blood cell-disrupting) activity. novoprolabs.com For instance, some synthetic modifications of Nigrocin peptides have been shown to reduce hemolytic activity while attempting to maintain antimicrobial potency. novoprolabs.com
The Nigrocin family itself is part of a larger group of amphibian AMPs that includes well-known families like the Magainins, Dermaseptins, and Temporins. nih.govnih.gov Research into these families has provided valuable insights into the structure-activity relationships of AMPs. researchgate.net While some Nigrocin peptides like Nigrocin-6VL have been studied for their kinetic killing effects on bacteria, specific research on the Nigrocin-6N protein precursor itself is limited. researchgate.netresearchgate.net Its significance currently lies in its identity as a precursor, offering a window into the biosynthesis of active Nigrocin peptides and contributing to the known biodiversity of these fascinating defense molecules. nih.gov
With the current information available, it is not possible to construct a detailed scientific article about a specific chemical compound identified as "this compound." Extensive searches of scientific databases and literature have not yielded specific information regarding the genomic organization, gene structure, transcriptional regulation, or protein sequence architecture for a molecule with this exact designation.
The "Nigrocin" family of peptides is recognized within the scientific community, primarily as antimicrobial agents isolated from amphibians. Research has been conducted on various members of this family, such as Nigrocin-2. However, specific and detailed molecular and genetic data for a "Nigrocin-6N protein precursor" is not present in the available search results.
Therefore, any attempt to generate the requested article with the provided detailed outline would require speculation and fabrication of data, which would be scientifically inaccurate and misleading. To maintain the integrity and accuracy of the information provided, this article cannot be generated at this time. Further research and publication of data specifically on "this compound" would be necessary to fulfill this request.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
IPFVASVATEMMHHVYCAASKRC |
Origin of Product |
United States |
Molecular and Genetic Architecture of Nigrocin 6n Protein Precursor
Precursor Protein Sequence Analysis and Domain Architecture
Characterization of the Full-Length Precursor and "Partial" Sequence Context
While the complete gene and full-length precursor sequence for Nigrocin-6N are not fully detailed in available research, the general architecture can be inferred from extensive studies of other frog-derived antimicrobial peptides. mdpi.comresearchgate.net Typically, the precursor protein consists of three distinct domains: an N-terminal signal peptide, an acidic pro-region, and the C-terminal mature peptide that will become Nigrocin-6N. mdpi.com
The term "partial" in "Nigrocin-6N protein precursor, partial" refers to the known amino acid sequence, which represents a fragment of this larger precursor. novoprolabs.com This available sequence, IPFVASVATEMMHHVYCAASRRC , is understood to be a significant portion, if not all, of the final mature peptide. novoprolabs.com The full precursor would contain additional amino acid sequences upstream of this region.
Table 1: General Architecture of Amphibian Antimicrobial Peptide Precursors
| Precursor Region | General Function | Status for Nigrocin-6N |
| Signal Peptide | Directs the nascent protein to the secretory pathway. | Sequence not determined, but its presence is inferred. |
| Pro-Region | Often acidic; may assist in proper folding and keeps the mature peptide inactive until secretion. | Sequence not determined, but its presence is inferred. |
| Mature Peptide | The final, biologically active antimicrobial peptide. | Partial sequence is known and characterized. novoprolabs.com |
Identification of Conserved Signal Peptides and Pro-Region Characteristics
In the biosynthesis of secreted peptides like Nigrocin-6N, an N-terminal signal peptide is an essential component. This short sequence, typically 20-30 amino acids long, guides the precursor protein into the endoplasmic reticulum for subsequent processing and transport. youtube.com This signal sequence is recognized and cleaved by a signal peptidase, a crucial first step in maturation. researchgate.net While the specific sequence for the Nigrocin-6N precursor's signal peptide has not been published, its presence is a conserved feature of virtually all such secreted amphibian peptides. researchgate.net
Following the signal peptide is the pro-region. In many amphibian AMP precursors, this region is characterized by a high content of acidic amino acid residues (aspartic acid, glutamic acid). This acidic nature is thought to neutralize the cationic (positively charged) mature peptide, thereby preventing it from damaging the host's own cells during storage in the granular glands. mdpi.com This pro-region is later removed by other enzymes to release the active peptide.
Definition of the Mature Peptide Region and Key Functional Motifs
The mature peptide region of the precursor is the segment that becomes the final, biologically active molecule. For Nigrocin-6N, the known partial sequence from the black-spotted frog, Pelophylax nigromaculatus, is defined as:
IPFVASVATEMMHHVYCAASRRC novoprolabs.com
This 23-amino acid peptide is the effector molecule, responsible for the observed antimicrobial activity. novoprolabs.com Analysis of this sequence reveals key functional motifs characteristic of many antimicrobial peptides:
Cysteine Residues: The presence of two cysteine (C) residues at positions 17 and 23 is highly significant. In many amphibian AMPs, cysteine residues form an intramolecular disulfide bridge. nih.gov This bond creates a cyclic structure that is critical for maintaining the peptide's three-dimensional conformation, enhancing its stability against degradation by proteases, and is often essential for its antimicrobial potency. nih.gov
Cationic and Hydrophobic Residues: The peptide contains several hydrophobic residues (I, P, F, V, A, L, M) and basic, positively charged residues (H, R). This combination allows the peptide to interact with and disrupt the negatively charged membranes of bacteria, which is a primary mechanism of action for many AMPs. researchgate.net
Potential Cleavage Site: The C-terminal end features a dibasic motif of two arginine (R) residues. This "Arg-Arg" sequence is a canonical recognition site for proteolytic enzymes that process the precursor, suggesting this may be the C-terminal cleavage point of the mature peptide. qub.ac.uk
Table 2: Analysis of the Nigrocin-6N Partial Peptide Sequence
| Sequence | Length (aa) | Source Organism | Key Motifs |
| IPFVASVATEMMHHVYCAASRRC | 23 | Pelophylax nigromaculatus novoprolabs.com | Two cysteine residues novoprolabs.com, Dibasic Arg-Arg site novoprolabs.com |
Post-Translational Processing and Maturation Pathways
The conversion of the inactive Nigrocin-6N prepropeptide into a functional antimicrobial agent is a multi-step process involving precise enzymatic cleavage and potential chemical modifications. This pathway ensures the peptide is activated only upon secretion from the frog's skin glands. mdpi.com
Elucidation of Proteolytic Cleavage Sites and Associated Enzymes
Proteolytic cleavage is the fundamental process that liberates the mature peptide from its precursor. This process occurs at specific, highly conserved recognition sites.
Signal Peptidase Cleavage: The first cleavage event removes the N-terminal signal peptide shortly after the precursor enters the endoplasmic reticulum. This is carried out by signal peptidases. researchgate.netyoutube.com
Pro-Region Excision: The mature peptide is excised from the pro-region by a class of enzymes known as proprotein convertases (e.g., furin-like enzymes). These enzymes specifically recognize and cleave at sites marked by single or, more commonly, pairs of basic amino acid residues such as Lysine (K) or Arginine (R). qub.ac.uk
For instance, the related nigrocin peptide QUB-1973 is processed at a classic dibasic Lys-Arg (-KR-) site to release its N-terminus. qub.ac.uk In the known partial sequence of Nigrocin-6N, the C-terminus ends with an Arg-Arg (-RR-) motif. This strongly suggests that a proprotein convertase cleaves the precursor immediately after this pair of residues to define the C-terminal end of the mature peptide. The local sequence context around these cleavage sites can sometimes influence the efficiency of the enzymatic reaction. nih.govacs.org
Cellular Dynamics and Intermolecular Interactions of Nigrocin 6n Protein Precursor
Integration into Cellular Biological Processes
Contribution to Innate Host Defense Mechanisms
Antimicrobial peptides (AMPs), including those from the nigrocin family, are fundamental to the innate immune response. nih.gov While the precursor form is generally inactive, its processing is a key step in activating the host's defense against invading pathogens.
The primary contribution of the Nigrocin-6N protein precursor to innate host defense lies in its role as a reservoir for the active Nigrocin-6N peptide. The precursor itself is synthesized and stored in a manner that prevents toxicity to the host's own cells. Upon detection of a microbial threat, the precursor undergoes enzymatic cleavage, releasing the mature, active peptide. youtube.com
The active nigrocin peptides, like other AMPs, typically possess an amphipathic structure, allowing them to interact with and disrupt microbial membranes. nih.govmol-scientific.com This disruption is a key mechanism of their antimicrobial action, leading to the leakage of intracellular contents and ultimately, cell death of the pathogen. youtube.comnih.gov The broad-spectrum activity of nigrocins suggests they are effective against a variety of microorganisms. nih.gov
Furthermore, the "Rana box," a structural motif found in many frog-derived AMPs, is often crucial for their antimicrobial function. researchgate.net While the specific structure of Nigrocin-6N is not detailed in the provided information, the integrity of such domains in related peptides is vital for maintaining their helical structure and antimicrobial efficacy. researchgate.net The precursor contains the blueprint for this active structure, which is essential for its defensive role upon activation.
Research Findings on the Role of Nigrocin Precursors in Host Defense:
| Finding | Organism/System Studied | Implication for Host Defense |
| Nigrocin peptides exhibit a broad spectrum of antimicrobial activity. | Rana nigromaculata | Provides a rapid, non-specific defense against various pathogens. |
| The active peptide forms an amphipathic α-helix that disrupts membrane integrity. | In solution and micelle models | Directly kills invading microorganisms by compromising their physical barrier. |
| The "Rana box" in related peptide precursors is critical for antimicrobial function. | Odorrana andersonii | The precursor's structure is essential for producing a functionally active peptide. |
| AMP precursors are stored as inactive molecules, preventing host toxicity. | General mechanism in neutrophils | Allows for the safe storage of potent antimicrobial agents until they are needed. |
Involvement in Cellular Signaling Pathways and Regulatory Networks
Beyond their direct antimicrobial actions, AMPs are increasingly recognized for their immunomodulatory functions, influencing cellular signaling pathways and regulatory networks to orchestrate a broader immune response. nih.govmdpi.com While direct studies on the Nigrocin-6N protein precursor's signaling roles are limited, the activities of other well-characterized AMPs, such as LL-37, provide a framework for its potential involvement. nih.govmdpi.com
AMPs can modulate inflammatory responses by interacting with host cell receptors. nih.gov For instance, the human cathelicidin (B612621) LL-37 is known to regulate the production of cytokines through pathways like the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades. nih.gov These pathways are central to controlling inflammation, and their modulation by AMPs can help to achieve a balanced immune response, preventing excessive inflammation that can be damaging to the host. nih.gov
The precursor's role in this context is likely indirect. The release of the mature Nigrocin-6N peptide from its precursor would be the trigger for these immunomodulatory effects. The active peptide could then act as a signaling molecule, influencing the behavior of immune cells such as macrophages and neutrophils. mdpi.com This can include recruiting these cells to the site of infection, enhancing their bactericidal activities, and promoting tissue repair. mdpi.com
Potential Involvement of Nigrocin-6N in Cellular Signaling:
| Signaling Pathway | Potential Effect of Active Nigrocin-6N | Implication for Cellular Regulation |
| Mitogen-Activated Protein Kinase (MAPK) | Modulation of pathway activity | Regulation of inflammatory cytokine production and cell proliferation. |
| Nuclear Factor-kappa B (NF-κB) | Regulation of NF-κB activation | Control of genes involved in inflammation and immune responses. |
| Toll-like Receptor (TLR) Ligand Inhibition | Prevention of excessive inflammatory cytokine release | Dampening of potentially harmful inflammatory responses induced by pathogens. |
Functional Biology and Antimicrobial Activity of Nigrocin 6n Mature Peptide
Spectrum of Antimicrobial Activity
Nigrocin peptides exhibit a wide range of activity against various microorganisms. nih.govnih.gov This activity is a hallmark of many amphibian-derived AMPs, which serve as a crucial component of the innate immune system. nih.gov
The mature Nigrocin-2 peptide demonstrates potent activity against both Gram-positive and Gram-negative bacteria. bicnirrh.res.in Studies have quantified this efficacy through the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide required to inhibit the visible growth of a microorganism.
Research has shown that Nigrocin-2 is active against the Gram-positive bacterium Micrococcus luteus and several Gram-negative pathogens, including Shigella dysenteriae, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Salmonella typhimurium. mol-scientific.com Furthermore, related Nigrocin peptides, such as Nigrocin-PN, have also shown potent in-vitro antimicrobial abilities and have been effective in animal models against infections caused by Klebsiella pneumoniae. nih.gov Modified analogues have demonstrated high activity against antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
The specific MIC values for Nigrocin-2 against a panel of bacteria are detailed in the table below.
Table 1: Antibacterial Activity (MIC) of Nigrocin-2 Mature Peptide
| Bacterial Strain | Type | MIC (µg/mL) |
|---|---|---|
| Micrococcus luteus | Gram-positive | 2.5 mol-scientific.com |
| Shigella dysenteriae | Gram-negative | 10 mol-scientific.com |
| Klebsiella pneumoniae | Gram-negative | 10 mol-scientific.com |
| Salmonella typhimurium | Gram-negative | 22 mol-scientific.com |
The antimicrobial spectrum of the Nigrocin family extends beyond bacteria to include fungi. bicnirrh.res.innih.gov Specifically, Nigrocin-2 has been documented to possess activity against the opportunistic fungal pathogen Candida albicans, although this activity is weaker compared to its antibacterial effects, with a reported MIC of 150 µg/mL. mol-scientific.com A modified version of a related Nigrocin peptide also showed potent activity against C. albicans. nih.gov
Some literature suggests that amphibian antimicrobial peptides as a broad class, including the family to which Nigrocin-2 belongs, may possess activity against protozoa. nih.gov However, specific studies detailing the efficacy and inhibitory concentrations of Nigrocin-6N or its close analogues against specific protozoan pathogens are not extensively documented in current research.
Similarly, while some antimicrobial peptides from natural sources have been investigated for antiviral properties, there is currently no direct scientific evidence to suggest that the Nigrocin-6N mature peptide has specific antiviral capacities. nih.gov
Mechanisms of Antimicrobial Action
The primary mechanism by which Nigrocin peptides exert their lethal effect on microbes is through direct interaction with and disruption of the cell membrane. nih.govnih.govnih.gov
Structural studies of Nigrocin-2 have been crucial in elucidating its mechanism of action. nih.gov Using techniques like nuclear magnetic resonance (NMR), researchers have determined that Nigrocin-2 forms a distinct amphipathic alpha-helix structure, particularly in membrane-mimicking environments. nih.govmol-scientific.comresearchgate.net This structure is characterized by having both a hydrophobic (water-repelling) face and a hydrophilic (water-attracting) face.
This amphipathic nature allows the peptide to readily insert itself into the lipid bilayer of microbial cell membranes. nih.govnih.gov The initial attraction is often electrostatic, between the positively charged (cationic) peptide and the negatively charged components of bacterial membranes. Following this binding, the peptide disrupts the membrane's integrity, leading to the formation of pores or channels. nih.govresearchgate.netqut.edu.au This permeabilization causes a loss of the cell's essential ion gradients, leakage of cellular contents, and ultimately leads to cell death. nih.govresearchgate.net This membranolytic mode of action is a common and effective strategy among many antimicrobial peptides. nih.gov
Based on available scientific literature, the inhibition of microbial nucleic acid synthesis is not a primary or documented mechanism of antimicrobial action for the Nigrocin family of peptides. The evidence strongly indicates that the principal mechanism is membrane disruption. nih.govresearchgate.netnih.govnih.gov
The disruption of microbial protein synthesis or the inhibition of essential enzymatic activities is not a reported antimicrobial mechanism for Nigrocin peptides. nih.govresearchgate.netnih.govnih.gov While some Nigrocin peptides have been studied for their ability to inhibit specific enzymes like tyrosinase in the context of melanin (B1238610) production, this is separate from their antimicrobial function. researchgate.netnih.gov The core antimicrobial activity described in the literature is consistently attributed to the rapid lysis of the cell membrane. nih.govnih.gov
Physiological Relevance in Amphibian Innate Immunity
The Nigrocin-6N protein precursor and its resulting mature peptide are integral components of the amphibian innate immune system. Their physiological importance is most evident in the chemical defense mechanisms originating from the skin, playing a crucial role in both localized and potentially systemic immune responses.
Role in Skin Secretions and Localized Defensive Responses
Amphibian skin is a primary interface with the environment and, as such, is equipped with a sophisticated chemical defense system housed within specialized granular glands. nih.gov These glands synthesize and store a complex cocktail of bioactive molecules, including a diverse array of antimicrobial peptides (AMPs) derived from precursor proteins like Nigrocin-6N. When an amphibian is threatened or injured, it releases these secretions onto its skin surface.
The mature Nigrocin-6N peptide, once cleaved from its precursor, contributes to the immediate, localized defense against invading pathogens. As part of a complex peptidome, it works synergistically with other AMPs to create a potent antimicrobial barrier. nih.gov This rapid response is critical for preventing infections at sites of abrasion or attack by predators. The diversity of these peptides, including different forms of nigrocins, within a single species and across different populations, suggests a dynamic and evolving defense strategy tailored to specific environmental and pathogenic pressures. nih.gov
Contribution to Systemic Immune System Function and Adaptive Evolution
From an evolutionary perspective, the genes encoding Nigrocin-6N and other AMP precursors are subject to strong selective pressures. The constant co-evolutionary arms race between amphibians and their microbial pathogens drives the diversification of these peptides. This is evident in the presence of multiple nigrocin homologs within and between different frog species. nih.gov The molecular strategy of encoding a signal peptide, an acidic spacer, and a C-terminal mature peptide within the precursor allows for the rapid evolution and generation of novel peptide structures. This genetic plasticity is a key element of the adaptive evolution of amphibian innate immunity, enabling them to survive in pathogen-rich environments. The study of these peptide families, often through integrated "shotgun" cloning and mass spectrometry techniques, continues to reveal the complexity and adaptability of this crucial defense mechanism. nih.gov
Advanced Research Approaches and Methodologies for Nigrocin 6n Studies
Bioinformatics and Computational Modeling for Sequence, Structure, and Function Prediction
Structural Prediction and Molecular Dynamics Simulations for Conformational Studies
Understanding the three-dimensional structure of the Nigrocin-6N protein precursor is fundamental to deciphering its mechanism of action. Given that experimentally determining the structure of all protein precursors can be challenging, computational methods provide powerful tools for prediction and analysis.
Structural Prediction:
The initial step often involves predicting the secondary and tertiary structure of the peptide from its amino acid sequence. Tools like PEP-FOLD3 and AlphaFold are commonly employed for this purpose. mdpi.comnih.gov These servers predict the arrangement of alpha-helices, beta-sheets, and random coils. For instance, studies on related nigrocin peptides have utilized such platforms to generate 3D models and visualize the spatial distribution of secondary structures. mdpi.com A key structural feature of many nigrocin peptides, likely including the Nigrocin-6N precursor, is the "Rana box," a conserved C-terminal cyclic domain formed by a disulfide bridge between two cysteine residues. mdpi.comnih.gov Structural prediction models are crucial for visualizing how this motif and the rest of the peptide chain fold in three-dimensional space.
Molecular Dynamics (MD) Simulations:
A critical aspect of these studies is understanding the conformational ensemble, which is the collection of different three-dimensional structures that a peptide can adopt. mdpi.com For flexible peptides like many antimicrobial peptides, their biological activity is often related to their ability to transition between different conformational states.
Table 1: Computational Tools for Structural Studies of Nigrocin-6N Precursor
| Methodology | Software/Server Examples | Purpose | Typical Output |
|---|---|---|---|
| Secondary Structure Prediction | Jpred4, PSIPRED | Predicts local structural elements (α-helices, β-sheets) | Sequence annotated with predicted secondary structures |
| 3D Structure Prediction | PEP-FOLD3, AlphaFold | Generates a three-dimensional model of the peptide | PDB file of the predicted structure, visualization of helices, coils, and extended regions |
| Molecular Dynamics Simulation | GROMACS, AMBER | Simulates the movement and interaction of atoms over time | Trajectory files, analysis of RMSD, RMSF, hydrogen bonding patterns |
| Conformational Ensemble Analysis | Combination of NMR and MD data | Describes the range of conformations a peptide samples in solution | A set of representative structures and their relative populations |
In Vitro and In Vivo Functional Assays (excluding clinical human trial data and safety/adverse effect profiles)
Functional assays are essential to determine the biological activity of the peptide derived from the Nigrocin-6N precursor. These assays are typically focused on its antimicrobial properties.
In Vitro Functional Assays:
Antimicrobial Susceptibility Testing: The primary in vitro assay is the determination of the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of the peptide that prevents visible growth of a microorganism. asm.org The MIC is typically determined using a broth microdilution method, where various concentrations of the peptide are incubated with a standardized inoculum of bacteria in a 96-well plate. asm.org The growth inhibition is assessed by measuring the optical density. The Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial population, is also often determined. asm.org
Time-Kill Kinetic Assays: These assays provide information on the rate at which the peptide kills bacteria. Bacteria are incubated with the peptide at concentrations corresponding to multiples of its MIC, and the number of viable cells (colony-forming units, CFU) is determined at different time points. nih.gov This helps to understand whether the peptide is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) and how rapidly it acts.
Anti-Biofilm Assays: Many pathogenic bacteria form biofilms, which are communities of bacteria encased in a self-produced matrix that are notoriously resistant to antibiotics. Assays are conducted to determine if the peptide can inhibit biofilm formation or eradicate established biofilms. This is often quantified using crystal violet staining to measure the biofilm biomass. nih.gov
Mechanism of Action Studies: To understand how the peptide kills bacteria, membrane permeabilization assays are common. These can involve using fluorescent dyes like propidium (B1200493) iodide, which can only enter cells with compromised membranes. An increase in fluorescence indicates that the peptide disrupts the bacterial cell membrane. asm.org Studies on related nigrocin peptides suggest that their antibacterial mechanism involves membrane destruction. nih.gov
Table 2: Common In Vitro Functional Assays for Nigrocin-Derived Peptides
| Assay | Purpose | Method | Typical Readout |
|---|---|---|---|
| Minimum Inhibitory Concentration (MIC) | Determine the lowest concentration that inhibits bacterial growth | Broth microdilution | Peptide concentration (µg/mL or µM) |
| Time-Kill Kinetics | Assess the rate of bacterial killing | Colony-forming unit (CFU) counting over time | Log reduction in CFU/mL vs. time |
| Anti-Biofilm Assay | Evaluate the ability to prevent or destroy biofilms | Crystal violet staining of biofilm biomass | Percentage of biofilm inhibition or reduction |
| Membrane Permeabilization | Investigate the effect on bacterial membrane integrity | Fluorescence microscopy with membrane-impermeable dyes | Increase in fluorescence intensity |
In Vivo Functional Assays:
Animal Infection Models: To assess the efficacy of the peptide in a living organism, various animal models of infection are used. Common models include murine models of sepsis, pneumonia, or skin infections. eurekaselect.comnih.gov For example, a lung infection model might involve intratracheal administration of a pathogen like Klebsiella pneumoniae, followed by treatment with the peptide. nih.gov The effectiveness of the treatment is then evaluated by measuring the bacterial load in the infected organs and observing the histopathology. nih.gov
Galleria mellonella (Wax Moth) Larvae Model: The Galleria mellonella larvae model is an increasingly popular invertebrate model for preliminary in vivo efficacy and toxicity studies of antimicrobial peptides. asm.org Larvae are infected with a pathogen and then treated with the peptide, and survival rates are monitored. This model is advantageous due to its cost-effectiveness and ethical considerations.
Research on a closely related peptide, Nigrocin-PN, has shown that it can significantly ameliorate pulmonary inflammation induced by Klebsiella pneumoniae in an in vivo mouse model. nih.gov Similarly, studies on modified nigrocin peptides have demonstrated their in vivo efficacy against antibiotic-resistant bacteria like MRSA. qub.ac.uknih.gov
Concluding Perspectives and Future Research Trajectories
Synthesis of Current Understanding and Identification of Remaining Knowledge Gaps
Current research has successfully elucidated the fundamental blueprint of Nigrocin peptide biosynthesis, starting from its precursor molecule. A notable example is the novel Nigrocin peptide precursor cloned from the skin secretion of Hylarana latouchii. This precursor is a 66-amino acid polypeptide chain that comprises a 22-residue signal peptide, an acidic spacer, and the 21-amino acid mature Nigrocin-HL peptide. A key structural feature of many Nigrocin peptides is the "Rana box," a disulfide-bridged heptapeptide (B1575542) loop at the C-terminus, although its essentiality for antimicrobial activity has been debated and, in some cases, dismissed. nih.gov The primary mechanism of action for these cationic peptides is understood to be the disruption of microbial cell membranes, a hallmark of many amphibian AMPs. nih.gov
Despite these advances, significant knowledge gaps remain. The precise enzymatic machinery and the exact sequence of post-translational modifications involved in the processing of the Nigrocin-6N protein precursor into the mature, active peptide are not fully characterized. While the general roles of the signal peptide and acidic spacer are inferred, their specific interactions and regulatory functions in Nigrocin biosynthesis are yet to be detailed. Furthermore, the full spectrum of biological activities for many Nigrocin family members is still being uncovered, with recent research highlighting novel functions such as the inhibition of melanin (B1238610) synthesis by Nigrocin-OA27. nih.govnih.gov
Emerging Avenues for Basic Research on Nigrocin-6N Precursor Biology and AMP Development
The existing knowledge base opens up several exciting avenues for future basic and applied research. A deeper dive into the molecular biology of the Nigrocin-6N precursor is warranted. Site-directed mutagenesis studies on the precursor's genetic sequence could illuminate the specific roles of the signal peptide and acidic domains in peptide folding, trafficking, and secretion.
Furthermore, the field of peptide bioengineering offers vast potential. The modification of the natural Nigrocin-HL peptide by substituting the "Rana box" with a phenylalanine residue has already demonstrated a promising strategy for enhancing antimicrobial potency and reducing toxicity. nih.gov This success encourages further structure-activity relationship (SAR) studies. Computational modeling and synthetic chemistry can be employed to design novel Nigrocin analogs with improved therapeutic indices, targeting specific pathogens or even expanding their activity spectrum to include antiviral or anticancer properties. The exploration of different delivery systems for these engineered peptides will also be crucial for their clinical translation.
Broader Implications for Understanding Innate Immunity, Peptide Biology, and Evolutionary Diversification
The study of the Nigrocin-6N protein precursor and its relatives offers profound insights into the fundamental principles of innate immunity. Amphibians have thrived for millions of years in microbe-rich environments, and their skin peptidome represents a powerful and rapidly evolving defense system. benthamdirect.com Understanding how this system is regulated at the genetic and protein level provides a valuable model for the study of innate immune mechanisms in other vertebrates.
From a peptide biology perspective, the Nigrocin precursors exemplify the modular nature of protein design. The conserved signal peptide and the variable mature peptide and spacer regions highlight an elegant evolutionary strategy for generating a diverse arsenal (B13267) of defensive molecules from a common genetic template. The presence of the "Rana box" motif across different peptide families within Ranidae frogs points to a shared evolutionary heritage and underscores the importance of specific structural motifs in peptide function. frontiersin.org
Finally, the diversity of the Nigrocin peptide family across different frog species is a testament to the power of evolutionary diversification in response to varying environmental pressures and pathogenic challenges. Comparative studies of Nigrocin precursors and mature peptides from a wide range of amphibian species can provide a molecular-level view of evolution in action, revealing how host-pathogen interactions drive the selection and refinement of these crucial defense molecules.
Interactive Data Table of Research Findings
| Research Finding | Organism | Key Details | Reference |
| Cloning of a novel Nigrocin peptide precursor | Hylarana latouchii | 66 amino acid open-reading frame, including a signal peptide, acidic spacer, and mature peptide. | nih.gov |
| Investigation of the "Rana box" motif | Hylarana latouchii | Substitution of the "Rana box" with a phenylalanine residue enhanced antimicrobial activity and reduced toxicity. | nih.gov |
| Inhibition of melanin synthesis | Odorrana andersonii | Nigrocin-OA27 was found to inhibit melanin production by targeting the MITF/TYR pathway. | nih.govnih.gov |
| Structural studies of Nigrocin 2 | Rana nigromaculata | The peptide adopts an amphipathic alpha-helical structure, which is characteristic of membrane-disrupting antimicrobial peptides. | nih.gov |
Q & A
Q. What are the foundational methodologies for initiating structural studies of the Nigrocin-6N protein precursor?
Begin with sequence alignment and homology modeling to identify conserved domains and potential functional motifs. Use tools like Clustal Omega or MAFFT for alignment, and SWISS-MODEL for 3D structure prediction. Validate predictions with experimental techniques such as X-ray crystallography or NMR spectroscopy (for partial structures). Ensure alignment includes at least three homologs to highlight conserved regions and post-translational modification (PTM) sites .
How can the PICO framework be adapted to formulate research questions about the Nigrocin-6N protein precursor's biochemical interactions?
- Population (P): Target molecules (e.g., ligands, receptors) interacting with the protein.
- Intervention (I): Experimental conditions (e.g., pH, temperature, co-factors).
- Comparison (C): Wild-type vs. mutant protein behavior.
- Outcome (O): Binding affinity, enzymatic activity, or structural changes. Example: "How does phosphorylation at residue Ser-128 (I) affect the Nigrocin-6N precursor's binding affinity (O) to Factor X (P) compared to the non-phosphorylated form (C)?" .
Q. What ethical and procedural guidelines are critical for preclinical studies involving the Nigrocin-6N precursor?
Follow NIH guidelines for animal/cell-based research:
- Justify sample size using power analysis.
- Detail euthanasia protocols and institutional approval (IACUC/IRB).
- Include negative controls and blinding to reduce bias. Document all steps to ensure reproducibility, adhering to journal-specific preclinical checklists .
Advanced Research Questions
Q. How can conflicting data on the Nigrocin-6N precursor's subcellular localization be resolved?
Conduct a systematic review to identify methodological disparities (e.g., antibody specificity, imaging techniques). Use orthogonal methods (e.g., immunofluorescence paired with subcellular fractionation followed by Western blotting). Apply statistical tools like Cohen’s kappa to assess inter-study consistency. Publish null results to reduce publication bias .
Q. What strategies are effective for identifying and validating PTM sites in the partial Nigrocin-6N precursor?
- Discovery Phase: Use mass spectrometry (LC-MS/MS) with enrichment techniques (e.g., TiO₂ for phosphorylation).
- Validation Phase: Employ site-directed mutagenesis followed by functional assays (e.g., kinase activity assays).
- Data Integration: Cross-reference with databases like PhosphoSitePlus. Highlight discrepancies between predicted and empirical PTM sites in supplemental materials .
Q. How can NMR spectroscopy address challenges in characterizing the dynamic regions of the partial Nigrocin-6N precursor?
Use heteronuclear experiments (e.g., ¹H-¹⁵N HSQC) to resolve flexible regions. For partial sequences, combine NOESY-HSQC for distance constraints and TROSY for large proteins. Process data with NMRPipe and validate using iterative structure calculations in CYANA. Include raw spectra in public repositories for transparency .
Q. What computational and experimental approaches are synergistic for elucidating the Nigrocin-6N precursor’s interaction networks?
- In Silico: Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding interfaces.
- In Vitro: Validate with surface plasmon resonance (SPR) or ITC for binding kinetics.
- In Cellulo: Use proximity ligation assays (PLA) or BioID to map interactions in live cells. Triangulate data to address false positives .
Methodological and Reproducibility Considerations
Q. How should researchers design experiments to ensure reproducibility in Nigrocin-6N precursor studies?
- Documentation: Share step-by-step protocols (e.g., buffer compositions, instrument settings) via platforms like Protocols.io .
- Controls: Include technical replicates (e.g., triplicate runs in assays) and biological replicates (e.g., independent cell cultures).
- Data Deposition: Upload raw data (e.g., spectra, sequencing reads) to public repositories (e.g., PRIDE, GenBank) .
Q. What frameworks can systematize literature reviews on the Nigrocin-6N precursor’s functional diversity?
Use SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) for qualitative synthesis:
Q. How can researchers address the lack of standardized antibodies for the Nigrocin-6N precursor?
- Validation: Perform knockout validation (CRISPR/Cas9) and cross-check with independent antibodies.
- Collaboration: Share reagents through platforms like Addgene.
- Reporting: Detail antibody clones, dilutions, and validation steps in methods sections .
Tables for Quick Reference
Q. Table 1: Key Databases for Nigrocin-6N Precursor Research
| Database | Purpose | URL |
|---|---|---|
| UniProt | Sequence and PTM annotation | https://www.uniprot.org |
| PDB | Structural models | https://www.rcsb.org |
| PRIDE | Mass spectrometry data | https://www.ebi.ac.uk/pride |
| NMRbox | NMR data processing tools | https://nmrbox.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
